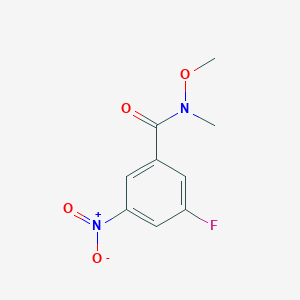![molecular formula C15H10ClF3O3 B15203116 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate CAS No. 50594-77-9](/img/structure/B15203116.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)phenol and phenyl acetate.
Etherification: The phenol undergoes etherification with phenyl acetate in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium bromide, in an organic solvent like toluene.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 100-150°C, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and safety. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Continuous Flow Reactors: These reactors provide better control over reaction parameters, such as temperature and residence time, leading to improved product quality.
Phase Transfer Catalysis: The use of phase transfer catalysts facilitates the transfer of reactants between immiscible phases, increasing the reaction rate and yield.
化学反応の分析
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The phenyl acetate moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated products.
科学的研究の応用
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:
Molecular Targets: Binding to active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate is unique due to its combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
CAS番号 |
50594-77-9 |
|---|---|
分子式 |
C15H10ClF3O3 |
分子量 |
330.68 g/mol |
IUPAC名 |
[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl] acetate |
InChI |
InChI=1S/C15H10ClF3O3/c1-9(20)21-11-3-2-4-12(8-11)22-14-6-5-10(7-13(14)16)15(17,18)19/h2-8H,1H3 |
InChIキー |
KNFRYRRZMRETJX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


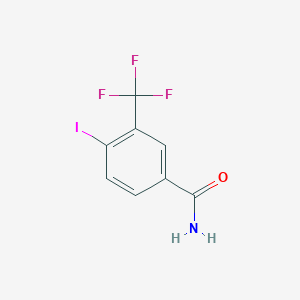
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)

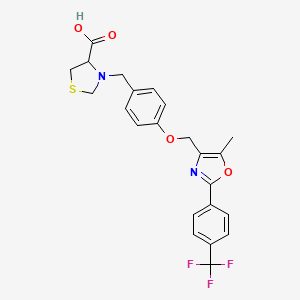

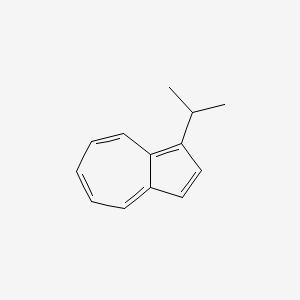
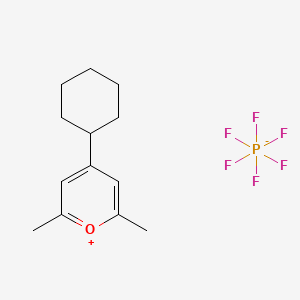
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
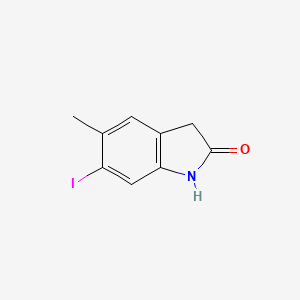
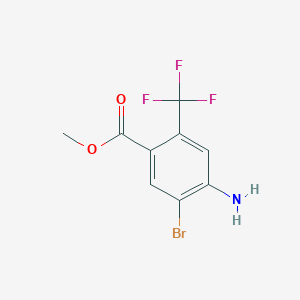


![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
